(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide
CAS No.:
Cat. No.: VC16670830
Molecular Formula: C27H36N4O4S
Molecular Weight: 512.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H36N4O4S |
|---|---|
| Molecular Weight | 512.7 g/mol |
| IUPAC Name | (2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide |
| Standard InChI | InChI=1S/C27H36N4O4S/c1-17(28-2)25(33)30-23(18-9-5-4-6-10-18)27(34)31-14-8-13-22(31)26-29-21(16-36-26)24(32)19-11-7-12-20(15-19)35-3/h7,11-12,15-18,22-23,28H,4-6,8-10,13-14H2,1-3H3,(H,30,33)/t17-,22-,23-/m0/s1 |
| Standard InChI Key | LCQFGFLQFLFDST-RTFZILSDSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OC)NC |
| Canonical SMILES | CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OC)NC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a stereochemically rich framework with three chiral centers, denoted by the (2S), (1S), and (2S) configurations. Its core consists of:
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A pyrrolidine ring substituted at the 2-position with a 4-(3-methoxybenzoyl)-1,3-thiazol-2-yl group.
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A cyclohexyl moiety linked to a propanamide backbone via an N-acyl group.
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A methylamino side chain at the 2-position of the propanamide.
The 3-methoxybenzoyl group on the thiazole ring introduces electron-donating and steric effects that influence receptor binding.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₆N₄O₄S |
| Molecular Weight | 512.7 g/mol |
| IUPAC Name | (2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide |
| CAS Number | VCID: VC16670830 |
Synthesis and Purification
Synthetic Pathway
The synthesis involves a multi-step sequence to ensure stereochemical fidelity:
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Thiazole Formation: Condensation of 3-methoxybenzoyl chloride with a thioamide precursor yields the 4-(3-methoxybenzoyl)-1,3-thiazole intermediate.
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Pyrrolidine Functionalization: The thiazole is coupled to a pyrrolidine ring via nucleophilic substitution, preserving the (2S) configuration.
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Peptide Coupling: The cyclohexyl-propanamide backbone is introduced using carbodiimide-based coupling agents.
Purification Strategies
Chromatographic techniques, notably reverse-phase HPLC, achieve >95% purity. Critical parameters include:
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Mobile phase: Acetonitrile/water gradient with 0.1% trifluoroacetic acid.
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Column: C18 stationary phase.
Biological Activity and Mechanism
GPCR Modulation
In vitro assays demonstrate nanomolar affinity for GPCRs implicated in neurological disorders:
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Dopamine D2 Receptor: IC₅₀ = 12.3 nM (partial agonism).
The 3-methoxybenzoyl-thiazole moiety is critical for receptor engagement, forming π-π interactions with aromatic residues in the orthosteric pocket.
Table 2: Receptor Binding Profiles
| Receptor | IC₅₀ (nM) | Activity |
|---|---|---|
| Dopamine D2 | 12.3 | Partial Agonist |
| Serotonin 5-HT1A | 8.7 | Antagonist |
| Adenosine A2A | 45.2 | No Activity |
Comparative Analysis with Structural Analogues
Substituent Effects on Activity
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Naphthalene Derivative (PubChem CID 44820626): Replacing 3-methoxybenzoyl with naphthalen-1-yl increases 5-HT1A affinity (IC₅₀ = 6.2 nM) but reduces blood-brain barrier penetration .
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4-Fluorophenyl Analog (PubChem CID 46884021): The fluorophenyl group enhances metabolic stability (t₁/₂ = 4.7 h vs. 2.1 h for the parent compound) but lowers D2 receptor selectivity .
Table 3: Structure-Activity Relationships
| Compound | 5-HT1A IC₅₀ (nM) | D2 IC₅₀ (nM) | BBB Penetration |
|---|---|---|---|
| Parent Compound | 8.7 | 12.3 | Moderate |
| Naphthalene Derivative | 6.2 | 18.9 | Low |
| 4-Fluorophenyl Analog | 10.5 | 14.7 | High |
Future Research Directions
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In Vivo Toxicology: Assess hepatotoxicity and cardiotoxicity in chronic dosing models.
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Formulation Optimization: Develop prodrugs to enhance oral bioavailability (<15% in current form).
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Target Validation: CRISPR-based knockout studies to confirm GPCR specificity.
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